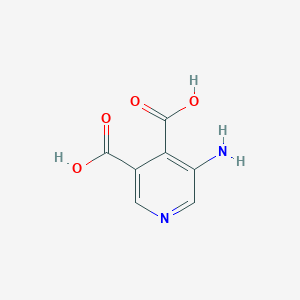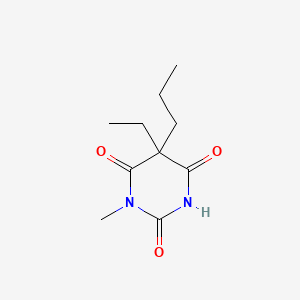
5-Ethyl-1-methyl-5-propylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-methyl-5-propylbarbituric acid: is a barbiturate derivative, known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Ethyl-1-methyl-5-propylbarbituric acid typically involves the following steps:
Bromination: Diethyl ethylmalonate is brominated to form a brominated intermediate.
Alkylation: The brominated intermediate undergoes alkylation to introduce the propyl group.
Cyclization, Acidification, and Purification: The alkylated intermediate is cyclized to form the barbituric acid ring, followed by acidification and purification to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be efficient, with a short production cycle, low energy consumption, and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized barbituric acid derivatives, while reduction may produce reduced barbituric acid forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethyl-1-methyl-5-propylbarbituric acid is used as a reference compound in chemical research to study the properties and reactions of barbiturates.
Biology: In biological research, the compound is used to investigate the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: Medically, this compound has been studied for its potential use as a sedative and hypnotic agent. It is also used in the development of new barbiturate-based drugs.
Industry: In the industrial sector, the compound is used in the synthesis of other barbiturate derivatives and as a standard for quality control in pharmaceutical manufacturing .
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: Another barbiturate with similar sedative properties but a different chemical structure.
Pentobarbital: Known for its use in anesthesia and euthanasia, with a slightly different side chain structure.
Secobarbital: Used as a short-acting barbiturate for insomnia and preoperative sedation.
Uniqueness: 5-Ethyl-1-methyl-5-propylbarbituric acid is unique due to its specific side chain configuration, which influences its pharmacokinetic properties and potency compared to other barbiturates .
Eigenschaften
CAS-Nummer |
56344-90-2 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15) |
InChI-Schlüssel |
IHVGYHBDBNNGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(=O)NC(=O)N(C1=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


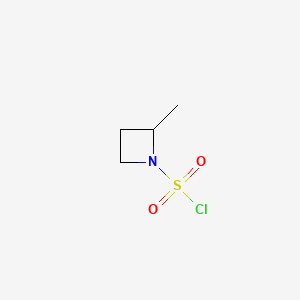
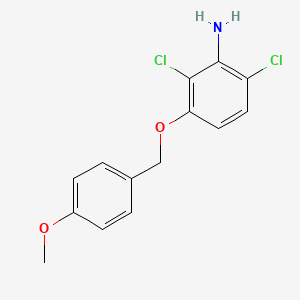
![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
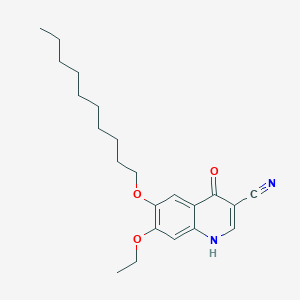
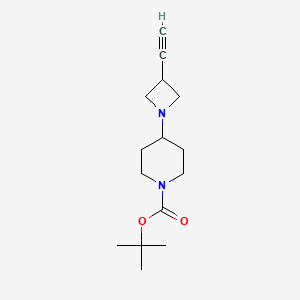


![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
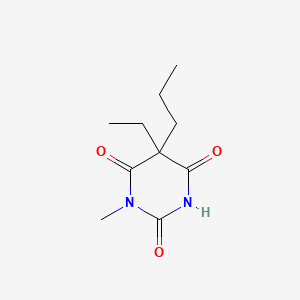
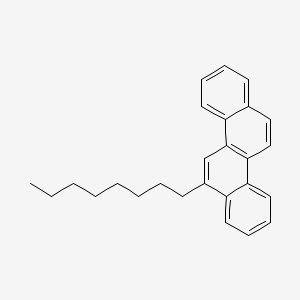

methanone](/img/structure/B13936628.png)
